molecular formula C7H5F3N2O3 B1401661 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine CAS No. 1588441-18-2

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1401661
CAS No.: 1588441-18-2
M. Wt: 222.12 g/mol
InChI Key: HEKASLCSFSEZAP-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS 1588441-18-2) is a versatile pyridine derivative with a molecular formula of C 7 H 5 F 3 N 2 O 3 and a molecular weight of 222.12 g/mol . This compound is primarily used as a key synthetic building block in the chemical industry, particularly in the research and development of pharmaceuticals and agrochemicals . Its molecular structure, which incorporates methoxy, nitro, and trifluoromethyl functional groups, makes it a valuable and versatile intermediate for constructing more complex chemical entities . The nitro group is a classic handle for further functionalization, often being reduced to an amine, while the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability. These properties make this pyridine derivative especially valuable in medicinal chemistry programs, including the exploration of new antimicrobial agents or compounds active on the central nervous system . The compound has a predicted boiling point of 273.2±40.0 °C at 760 mmHg and should be stored at room temperature under an inert gas . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to contact the supplier for detailed specifications, including purity, MSDS, and certificate of analysis.

Properties

IUPAC Name

4-methoxy-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKASLCSFSEZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Strategies

The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine typically involves multi-step reactions that require careful control of conditions to achieve the desired product. General methods for synthesizing trifluoromethylpyridines include chlorine/fluorine exchange or the construction of a pyridine ring from trifluoromethyl-containing building blocks.

Pyridine Ring Construction

Another method involves constructing a pyridine ring from a trifluoromethyl-containing building block. For instance, 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone can be reacted with the metal reagent of 2-haloalkylnitrile to generate the corresponding product allyl alcohol of carbonyl addition, which can directly react with \$$PX_5\$$ and/or HCl to obtain the corresponding 4-trifluoromethylpyridines.

Reaction with 2-Chloro-5-Nitropyridine

2-methoxy-5-nitropyridine can be synthesized by adding methyl alcohol in a reactor, adding 2-chloro-5-nitropyridine under stirring, then slowly adding sodium methylate, warming up to reflux after adding, and reacting for 1 hour. Reclaim the methyl alcohol under reduced pressure, add frozen water in residuum, separate out light brown needle crystals, filter, wash with frozen water, and dry to obtain 2-methoxy-5-nitropyridine.

Preparation of Nitropyridine Derivatives

A process for the preparation of nitropyridine derivatives involves reacting 2, 4 - dihydroxy - 3 - nitropyridine with phosphorous oxychloride in the presence of phase transfer catalyst benzyltriethyl ammonium chloride and solvent acetonitrile to get 2, 4 - dichloro - 3 - nitropyridine which is isolated and reacted with cesium acetate in N, N - dimethyformamide (DMF) at 80°C to get 2 - Chloro - 3 - nitropyridine - 4 - ol.

Stock Solution Preparation

For research purposes, stock solutions of this compound can be prepared in various concentrations.

Data Table

Description Value
CAS No. 1588441-18-2
Product Name This compound
Molecular Formula \$$C7H5F3N2O_3\$$
Molecular Weight 222.12 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
Standard InChIKey HEKASLCSFSEZAP-UHFFFAOYSA-N
SMILES COC1=CC(=NC=C1N+[O-])C(F)(F)F
Canonical SMILES COC1=CC(=NC=C1N+[O-])C(F)(F)F
PubChem Compound 71607286
Last Modified Aug 16 2023

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can undergo reduction to form an amine. This reaction typically uses catalytic hydrogenation or metal-acid systems (e.g., Fe/HCl).

  • Example Reaction:
    C7H5F3N2O3H2/PdEtOHC7H7F3N2O\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}_3\xrightarrow[\text{H}_2/\text{Pd}]{\text{EtOH}}\text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O}
    Yield: ~80–90% (estimated from analogous nitro-pyridine reductions ).

Nucleophilic Aromatic Substitution

The methoxy group at position 4 is susceptible to nucleophilic substitution under acidic or basic conditions. Common reagents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for replacing methoxy with chlorine .

  • Example Reaction:
    C7H5F3N2O3POCl3ΔC7H4ClF3N2O2+CH3OH\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}_3\xrightarrow[\text{POCl}_3]{\Delta}\text{C}_7\text{H}_4\text{Cl}\text{F}_3\text{N}_2\text{O}_2+\text{CH}_3\text{OH}
    Conditions: 110–120°C, 4–6 hours .

Electrophilic Substitution

The electron-deficient pyridine ring limits electrophilic substitution, but nitration or sulfonation may occur at position 3 under strongly acidic conditions due to meta-directing effects of the trifluoromethyl group .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Key Observations
Nitro ReductionH₂/Pd-C, EtOH, 25°C, 12 h4-Methoxy-5-amino-2-(trifluoromethyl)pyridineHigh selectivity for amine formation.
Methoxy ChlorinationPOCl₃, 110°C, 6 h4-Chloro-5-nitro-2-(trifluoromethyl)pyridineRequires catalysis (e.g., DMF) .
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-Nitro-4-methoxy-5-nitro-2-(trifluoromethyl)pyridineLow yield due to steric hindrance .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases from the nitro group .

  • Hydrolysis : The methoxy group undergoes slow hydrolysis in aqueous acid to form 4-hydroxy derivatives .

Research Gaps and Challenges

  • Limited direct studies on this compound necessitate extrapolation from structurally similar pyridines .

  • Functionalization at position 3 remains underexplored due to electronic deactivation by substituents .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Antiviral Activity : Compounds containing trifluoromethyl pyridine moieties, including 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, have been shown to exhibit enhanced antiviral properties. For instance, the incorporation of trifluoromethyl groups has been linked to improved binding affinities in drug candidates targeting HIV protease, leading to significantly higher antiviral activity compared to their non-fluorinated counterparts .
    • Pain Management : The compound is also being investigated for its potential in treating pain through mechanisms involving transient receptor potential A1 ion channels (TRPA1), which are implicated in pain sensation pathways .
  • Clinical Trials : Several derivatives of trifluoromethyl pyridines are currently undergoing clinical trials, showcasing their promise as therapeutic agents across various diseases .

Agrochemical Applications

  • Pesticides :
    • Insecticidal Activity : Trifluoromethyl pyridine derivatives have been successfully utilized in the development of agrochemicals aimed at pest control. For example, Fluazifop-butyl, an early derivative, demonstrated significant efficacy against lepidopterous pests .
    • Market Approval : Over 20 agrochemicals featuring the trifluoromethyl pyridine structure have received ISO common names, indicating their commercial viability and effectiveness in crop protection .
  • Mechanisms of Action : The unique physicochemical properties imparted by fluorine enhance the biological activities of these compounds, making them effective against various agricultural pests while also improving selectivity and reducing environmental impact .

Case Studies

  • Tipranavir Development : The incorporation of a trifluoromethyl pyridine moiety into the structure of tipranavir resulted in a tenfold increase in antiviral potency compared to phenyl analogs during its development as an HIV drug .
  • Agricultural Innovations : Research into trifluoromethyl pyridine derivatives has led to the discovery of new insecticides that outperform traditional compounds in efficacy and safety profiles against target pests .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on molecular frameworks and substituents) are summarized below:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications References
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine 1588441-18-2 -CF₃ (C2), -OCH₃ (C4), -NO₂ (C5) 1.00 Research applications, stability studies
2-(Difluoromethyl)-5-nitropyridine 31872-65-8 -CHF₂ (C2), -NO₂ (C5) 0.78 Intermediate in agrochemical synthesis
2-Chloro-4-methoxy-5-nitropyridine 31872-64-7 -Cl (C2), -OCH₃ (C4), -NO₂ (C5) 0.68 Pharmaceutical intermediates
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine N/A -Br (C3), -Cl (C2), -CF₃ (C5) N/A Industrial applications, electronics
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 1261945-15-6 -OH (C2), -F (C3), -OCH₃ (C4) on phenyl ring 0.71* Bioactive molecule, drug discovery

*Similarity score estimated based on functional group alignment.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in this compound enhance electrophilicity and thermal stability compared to analogs like 2-(Difluoromethyl)-5-nitropyridine, which lacks the methoxy group .
  • Methoxy Group Influence: The methoxy (-OCH₃) group at C4 increases solubility in polar solvents relative to non-methoxy analogs (e.g., 2-Chloro-4-methoxy-5-nitropyridine) but reduces volatility .
  • Halogen Substitution: Bromo and chloro substituents in 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine improve halogen bonding interactions, making it suitable for materials science applications .

Biological Activity

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.

The molecular formula of this compound is C7H5F3N2O2. It features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the nitro group contributes to its reactivity and potential as a pharmacophore.

Antimicrobial Activity

Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit considerable antimicrobial properties. For instance, studies have shown that this compound demonstrates higher fungicidal activity compared to other derivatives like chloro- or cyano-substituted pyridines .

Compound Activity MIC (µg/mL)
This compoundAntifungal64
Chloro-substituted analogLower antifungal activity-

Insecticidal Activity

The compound has also been investigated for its insecticidal properties. Its structure allows it to act as an effective agent against various pests. For example, the introduction of trifluoromethyl groups has been linked to enhanced insecticidal efficacy in several studies .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. Flow cytometry assays indicated that the compound induces apoptosis in human breast adenocarcinoma cells (MCF-7) in a dose-dependent manner, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism
MCF-715.63Apoptosis induction via p53 activation
U-93710.38-

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various pyridine derivatives, including this compound against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming several traditional antifungal agents.

Case Study 2: Insecticidal Action

In another investigation, the insecticidal properties of trifluoromethylpyridine derivatives were assessed against aphids. The results indicated that the compound significantly reduced aphid populations compared to control groups, highlighting its potential utility in agricultural pest management.

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, facilitating its uptake into cells where it can exert its effects.

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis of trifluoromethyl-substituted pyridines typically involves multi-step functionalization. For example:

  • Step 1: Nitration of a methoxy-substituted pyridine precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Step 2: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution with CF₃Cu reagents .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Q2. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

  • NMR:
    • ¹H NMR: Methoxy protons appear as a singlet (~δ 3.9 ppm). Aromatic protons show splitting patterns consistent with nitro and trifluoromethyl substituents .
    • ¹⁹F NMR: Trifluoromethyl group resonates at ~δ -60 to -65 ppm .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., 267.05 for C₈H₆F₃N₂O₃) .
  • X-ray Crystallography: Used to resolve ambiguities in nitro-group orientation (see for analogous structures) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the nitro group and trifluoromethyl carbon .
  • Reactivity Trends: The nitro group’s electron-withdrawing effect increases electrophilicity at the 2-position, favoring attack by nucleophiles (e.g., amines, thiols) .
  • Validation: Compare predicted activation energies with experimental kinetic data .

Q. Q4. How should researchers address contradictory spectral data for this compound?

Methodological Answer:

  • Case Study: Discrepancies in ¹H NMR shifts may arise from solvent effects or impurities.
    • Solution: Re-run NMR in deuterated DMSO (polar aprotic solvent) to enhance signal resolution .
    • Cross-Verification: Use HSQC/HMBC to confirm coupling between methoxy protons and aromatic carbons .
  • Contradictory Mass Spec Peaks: Isotopic patterns (e.g., chlorine vs. trifluoromethyl) must be differentiated via high-resolution MS .

Q. Q5. What in vitro assays are suitable for evaluating its potential bioactivity?

Methodological Answer:

  • Anticancer Screening: MTT assay against HeLa or MCF-7 cell lines, given structural similarity to antitumor pyridines (e.g., IC₅₀ values in ) .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays; nitro and trifluoromethyl groups may enhance binding .
  • Controls: Include 5-fluorouracil or imatinib as positive controls for cytotoxicity .

Q. Q6. How can reaction byproducts be minimized during synthesis?

Methodological Answer:

  • Byproduct Source: Over-nitration or trifluoromethyl group migration.
  • Optimization:
    • Use excess H₂SO₄ as a dehydrating agent to suppress dinitro byproducts .
    • Lower reaction temperature (e.g., 70°C instead of 80°C) during CF₃ introduction to reduce radical side reactions .
  • Monitoring: TLC (Rf = 0.4 in 7:3 hexane/EtOAc) to track reaction progress .

Data Contradiction Analysis

Q. Q7. How to reconcile divergent literature reports on the compound’s melting point?

Methodological Answer:

  • Hypothesis: Polymorphism or solvent retention during crystallization.
  • Testing:
    • Perform DSC analysis at 10°C/min to detect multiple endotherms .
    • Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) and compare mp .
  • Reference: PubChem lists mp ranges for analogous trifluoromethyl pyridines (e.g., 123–124°C in ) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
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4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

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